tert-butyl N-benzyl-N-(9H-purin-6-yl)carbamate
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Overview
Description
tert-Butyl N-benzyl-N-(9H-purin-6-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a purin-6-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-benzyl-N-(9H-purin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 9H-purine-6-amine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-benzyl-N-(9H-purin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or tert-butyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or THF.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base and an appropriate solvent
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new carbamate derivatives .
Scientific Research Applications
tert-Butyl N-benzyl-N-(9H-purin-6-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-benzyl-N-(9H-purin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethanolamine: Another carbamate used as a protecting group in organic synthesis.
tert-butyl (6-chloro-9H-purin-2-yl)carbamate: A related compound with a chloro substituent on the purine ring.
Uniqueness
tert-Butyl N-benzyl-N-(9H-purin-6-yl)carbamate is unique due to the presence of both benzyl and purin-6-yl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-(7H-purin-6-yl)carbamate |
InChI |
InChI=1S/C17H19N5O2/c1-17(2,3)24-16(23)22(9-12-7-5-4-6-8-12)15-13-14(19-10-18-13)20-11-21-15/h4-8,10-11H,9H2,1-3H3,(H,18,19,20,21) |
InChI Key |
FRQURAUUNICSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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